molecular formula C9H14O3 B11703288 1,2,3-Tris(ethenyloxy)propane CAS No. 3891-35-8

1,2,3-Tris(ethenyloxy)propane

Cat. No.: B11703288
CAS No.: 3891-35-8
M. Wt: 170.21 g/mol
InChI Key: CGXVUIBINWTLNT-UHFFFAOYSA-N
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Description

1,2,3-Tris(ethenyloxy)propane is an organic compound with the molecular formula C9H14O3. It is a derivative of propane where each hydrogen atom on the central carbon is replaced by an ethenyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Tris(ethenyloxy)propane can be synthesized through a multi-step process involving the reaction of glycerol with ethenyl ethers. The typical synthetic route involves:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in its applications .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tris(ethenyloxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of propane with different functional groups, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1,2,3-Tris(ethenyloxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethenyloxy groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Tris(ethenyloxy)propane is unique due to its specific ethenyloxy groups, which confer distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

3891-35-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1,2,3-tris(ethenoxy)propane

InChI

InChI=1S/C9H14O3/c1-4-10-7-9(12-6-3)8-11-5-2/h4-6,9H,1-3,7-8H2

InChI Key

CGXVUIBINWTLNT-UHFFFAOYSA-N

Canonical SMILES

C=COCC(COC=C)OC=C

Origin of Product

United States

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